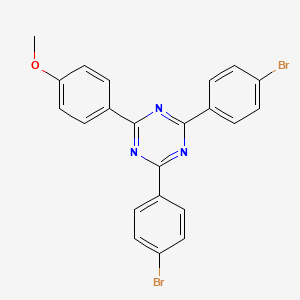
Cyclopropane, 1,2-diiodo-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropane, 1,2-diiodo-1-methyl- is a cycloalkane compound with the molecular formula C4H6I2 It is a derivative of cyclopropane, where two iodine atoms and one methyl group are substituted at the 1 and 2 positions of the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane, 1,2-diiodo-1-methyl- typically involves the reaction of cyclopropane derivatives with iodine and methylating agents. One common method is the iodination of 1-methylcyclopropane using iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of cyclopropane, 1,2-diiodo-1-methyl- may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropane, 1,2-diiodo-1-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as hydroxide, amines, or thiols.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different substituents.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropane derivatives with oxygen-containing functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Cyclopropane derivatives with hydroxyl, amino, or thiol groups.
Reduction: Cyclopropane derivatives with hydrogen or alkyl groups.
Oxidation: Cyclopropane derivatives with carbonyl or carboxyl groups.
Applications De Recherche Scientifique
Cyclopropane, 1,2-diiodo-1-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of cyclopropane, 1,2-diiodo-1-methyl- involves its interaction with various molecular targets and pathways. The iodine atoms and the strained cyclopropane ring make the compound highly reactive, allowing it to participate in a range of chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities with potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropane, 1,1-diiodo-2-methyl-
- Cyclopropane, 1,2-dibromo-1-methyl-
- Cyclopropane, 1,2-dichloro-1-methyl-
Uniqueness
Cyclopropane, 1,2-diiodo-1-methyl- is unique due to the presence of two iodine atoms, which impart distinct chemical reactivity compared to other halogenated cyclopropane derivatives. The iodine atoms increase the compound’s molecular weight and influence its physical and chemical properties, making it suitable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
653605-61-9 |
|---|---|
Formule moléculaire |
C4H6I2 |
Poids moléculaire |
307.90 g/mol |
Nom IUPAC |
1,2-diiodo-1-methylcyclopropane |
InChI |
InChI=1S/C4H6I2/c1-4(6)2-3(4)5/h3H,2H2,1H3 |
Clé InChI |
LNPUPQPEAUZMFR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


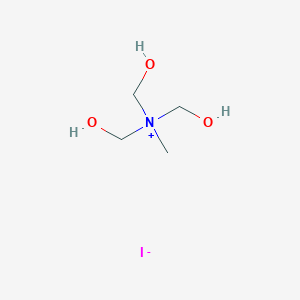
![4'-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12536163.png)
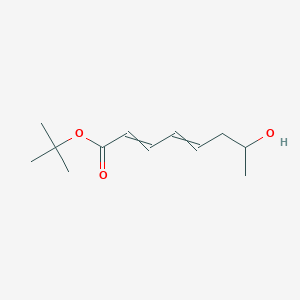
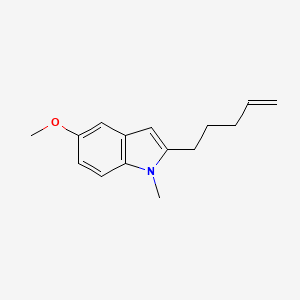
![3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12536173.png)
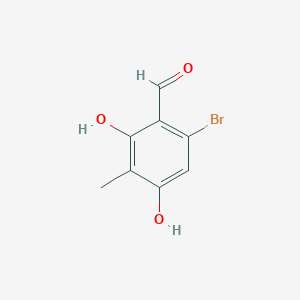
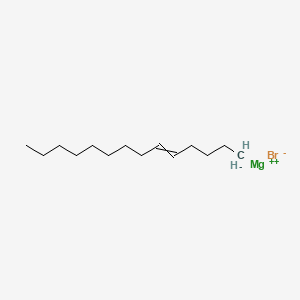
![N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B12536200.png)
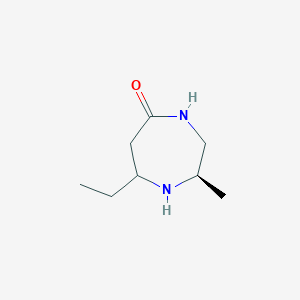
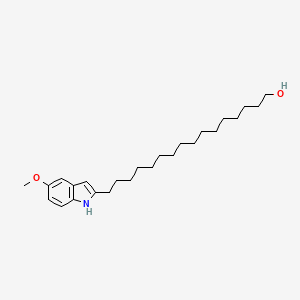
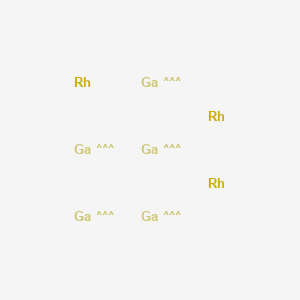
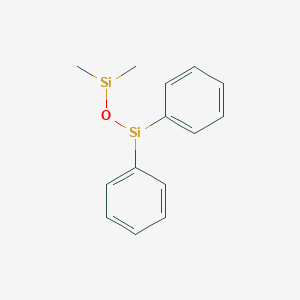
![1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)-](/img/structure/B12536234.png)
